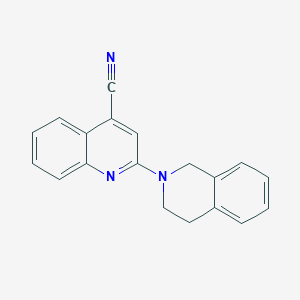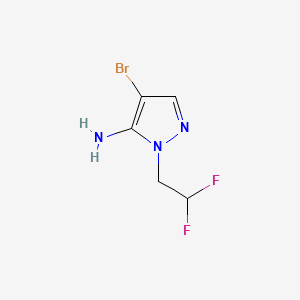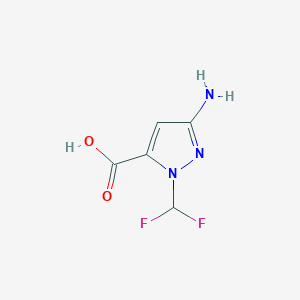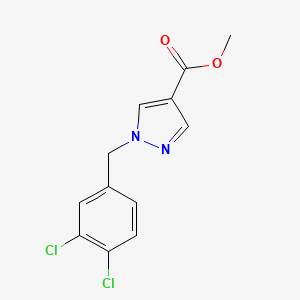
2-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-4-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-4-carbonitrile typically involves multi-step organic reactions. One common approach might include the condensation of a quinoline derivative with a dihydroisoquinoline precursor under specific conditions such as the presence of a base or acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-4-carbonitrile involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as quinine and chloroquine, known for their antimalarial properties.
Isoquinoline derivatives: Like papaverine, used as a vasodilator.
Uniqueness
2-(3,4-dihydroisoquinolin-2(1H)-yl)quinoline-4-carbonitrile is unique due to its specific structural features, which might confer distinct biological activities or chemical reactivity compared to other quinoline or isoquinoline derivatives.
Properties
Molecular Formula |
C19H15N3 |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)quinoline-4-carbonitrile |
InChI |
InChI=1S/C19H15N3/c20-12-16-11-19(21-18-8-4-3-7-17(16)18)22-10-9-14-5-1-2-6-15(14)13-22/h1-8,11H,9-10,13H2 |
InChI Key |
VOYKKOACMBJHOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[butanoyl(2-methylpropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10908943.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10908944.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B10908950.png)
![4-methoxy-6-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl}-2-phenylpyrimidine](/img/structure/B10908951.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propanehydrazide](/img/structure/B10908954.png)

![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10908974.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-{1-[(4-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B10908977.png)
![N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B10908990.png)


![5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10909004.png)
